molecular formula C17H19N3O3S B2984644 N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396860-64-2

N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2984644
CAS No.: 1396860-64-2
M. Wt: 345.42
InChI Key: RQSFQWNDVJKHMK-UHFFFAOYSA-N
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Description

This compound features a pyrimido[2,1-b][1,3]thiazine core, a bicyclic system fused with a pyrimidine and thiazine ring. Key substituents include:

  • 6-Oxo moiety: A hydrogen-bond acceptor, critical for intermolecular interactions.
  • Carboxamide group: Provides hydrogen-bonding capacity (NH and C=O) and modulates solubility.

While direct synthetic details for this compound are absent in the provided evidence, analogous pathways (e.g., hydrazide cyclization, S-methylation, and condensation reactions) are described in related studies .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-7-19-17-20(16(11)22)9-13(10-24-17)15(21)18-8-12-5-3-4-6-14(12)23-2/h3-7,13H,8-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSFQWNDVJKHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 299.36 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the context of anticancer properties and antimicrobial effects.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar thiazine derivatives. The following table summarizes the findings related to the cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Effectiveness
N-(2-methoxybenzyl)-7-methyl...CNE2 (nasopharyngeal)0.5High
N-(2-methoxybenzyl)-7-methyl...MCF-7 (breast)0.8Moderate
N-(2-methoxybenzyl)-7-methyl...KB (oral)1.0Moderate
N-(2-methoxybenzyl)-7-methyl...MGC-803 (gastric)0.9High

The compound showed significant cytotoxicity against nasopharyngeal and gastric carcinoma cells with IC50 values indicating strong antiproliferative activity .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation. Research has indicated that similar thiazine derivatives can disrupt DNA synthesis and induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity against various pathogens. The following table provides a summary of antimicrobial efficacy:

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans64 µg/mLLow

These findings highlight the potential of N-(2-methoxybenzyl)-7-methyl... as a dual-action therapeutic agent .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various thiazine derivatives, including N-(2-methoxybenzyl)-7-methyl..., which demonstrated promising results in preclinical trials. The study emphasized structure-activity relationships (SAR) that could guide future modifications to enhance efficacy .

Structural Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazine ring and substituents significantly impact biological activity. For instance:

  • The presence of electron-donating groups enhances cytotoxicity.
  • Alterations in the methoxy group position affect antimicrobial efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Pyrimido[2,1-b][1,3]thiazine vs. Thiazolo[3,2-a]pyrimidine
  • Thiazine vs. Thiazole : The thiazine ring (six-membered, sulfur-containing) in the target compound offers greater conformational flexibility compared to the five-membered thiazole in compounds like 11a/b (). This impacts ring puckering and intermolecular interactions .
Example Compounds:
Compound Core Structure Key Substituents Molecular Formula
Target Compound Pyrimido[2,1-b][1,3]thiazine 2-Methoxybenzyl, carboxamide C₁₉H₂₀N₃O₃S (est.)
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, carbonitrile C₂₀H₁₀N₄O₃S
Pyrimido[2,1-b][1,3]oxazine () Pyrimido[2,1-b][1,3]oxazine 4-Chlorophenyl, methylthio C₂₀H₁₈ClN₃O₂S

Functional Group Analysis

Carboxamide vs. Carbonitrile
  • Carboxamide (Target Compound) :
    • IR: NH stretches (~3300 cm⁻¹), C=O (~1680 cm⁻¹) .
    • Enhances solubility via hydrogen bonding.
  • Carbonitrile (11a/b, ) :
    • IR: CN stretch (~2220 cm⁻¹) .
    • Electron-withdrawing, reducing solubility but increasing metabolic stability.
Methoxy vs. Methyl Substituents
  • 2-Methoxybenzyl (Target) : Methoxy groups improve membrane permeability via lipophilicity and steric effects.

Physicochemical and Spectral Properties

Property Target Compound 11a () Oxazine Derivative ()
Melting Point Not reported 243–246°C Not reported
IR Peaks ~3300 (NH), ~1680 (C=O) 2219 (CN), 3173 (NH) 1719 (C=O), 2220 (CN)
Molecular Weight ~386 g/mol (est.) 386 g/mol 435.9 g/mol
Hydrogen Bonding Carboxamide NH/O Carbonitrile, NH Oxazine oxygen, NH

Q & A

Basic: What is the standard synthetic route for N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide?

Methodological Answer:
The compound is synthesized via a multi-step condensation reaction. A typical protocol involves refluxing a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid, a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours . The crude product is recrystallized from ethyl acetate/ethanol (3:2) to yield pale yellow crystals. Yield optimization (~78%) is achieved by controlling reaction temperature and stoichiometry .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:
Key factors include:

  • Catalyst selection : Sodium acetate acts as a base to deprotonate intermediates, enhancing cyclization efficiency .
  • Solvent system : A 1:1 acetic acid/acetic anhydride mixture promotes both solubility and reactivity, while minimizing side reactions .
  • Temperature control : Refluxing at 110–120°C ensures complete imine formation without decomposition.
  • Purification : Slow evaporation of ethyl acetate/ethanol (3:2) yields high-purity single crystals suitable for X-ray diffraction . Advanced techniques like column chromatography (e.g., silica gel, ethyl acetate/hexane) can further resolve impurities .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • NMR :
    • ¹H NMR : Methyl groups (δ 2.2–2.4 ppm), methoxy protons (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm) confirm substituent positions .
    • ¹³C NMR : Carbonyl carbons (C=O, ~165–175 ppm) and quaternary carbons in the heterocyclic core (~110–150 ppm) validate the structure .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 386–403) confirm the molecular formula .

Advanced: How does the crystal structure of this compound inform its conformational stability?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Puckered pyrimidine ring : The central pyrimidine adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane, influencing steric interactions .
  • Dihedral angles : The fused thiazolo-pyrimidine ring forms an 80.94° angle with the methoxybenzyl group, suggesting limited π-π stacking but potential for hydrogen bonding .
  • Intermolecular interactions : Bifurcated C–H···O hydrogen bonds stabilize crystal packing along the c-axis, critical for predicting solubility and solid-state stability .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular docking : Screens derivatives against target proteins (e.g., kinases) to prioritize synthesis .
  • Reaction path searching : Algorithms like the Artificial Force Induced Reaction (AFIR) method explore feasible synthetic routes for novel analogs .

Basic: What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase, kinases) using fluorogenic substrates .
  • Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity .
  • Antimicrobial testing : Broth microdilution determines MIC values against Gram-positive/negative bacteria .

Advanced: How can conflicting conformational data from X-ray and NMR be resolved?

Methodological Answer:

  • Dynamic NMR : Detects rotational barriers in solution (e.g., methoxy group rotation) that may differ from solid-state conformations .
  • Variable-temperature XRD : Analyzes thermal motion and disorder in crystals to reconcile discrepancies .
  • Molecular dynamics simulations : Compare solution-phase flexibility with rigid crystal structures .

Basic: What solvents are optimal for recrystallization to ensure high purity?

Methodological Answer:

  • Ethyl acetate/ethanol (3:2) : Produces single crystals with minimal impurities, as confirmed by X-ray diffraction .
  • DMF/water : Suitable for polar derivatives, yielding microcrystalline powders .

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